N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-[(3-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-23-12-16(15-7-2-3-8-17(15)23)19(25)22-10-9-21-18(24)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
OPJDPVWLSVLXHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Amidation Reaction: The final step involves the formation of the amide bond between the indole core and the bromophenyl group. This can be achieved through a reaction with an appropriate amine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is classified as an indole derivative, characterized by the following:
- Molecular Formula: CHBrNO
- Molecular Weight: Approximately 400.3 g/mol
- Structural Features:
- Indole ring
- Bromophenyl group
- Carboxamide functional group
These structural attributes contribute to its diverse biological activities, which are increasingly recognized in research.
Biological Activities
Research indicates that N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide exhibits several promising biological activities:
- Anti-inflammatory Properties : The compound has shown efficacy in modulating inflammatory pathways, making it a candidate for treating conditions like age-related macular degeneration.
- Antimicrobial Activity : Indole derivatives, including this compound, have been noted for their antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Potential : The unique structure of this compound enhances its interaction with specific molecular targets involved in cancer progression. In vitro studies have demonstrated its ability to inhibit the growth of aggressive cancer cell lines .
Case Studies and Research Findings
- Anti-inflammatory Research : A study highlighted the compound's effectiveness in reducing inflammation markers in cellular models, suggesting its potential use in therapies targeting chronic inflammatory diseases.
- Antimicrobial Efficacy : In a comparative study, this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, outperforming several conventional antibiotics .
- Cancer Treatment Applications : Research involving xenograft models demonstrated that this compound significantly reduced tumor size in aggressive breast cancer models, indicating its potential as a novel anticancer agent .
Mechanism of Action
The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The indole core can bind to multiple receptors, influencing cellular signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
a) N-(3-Hydroxypropyl)-indole-3-carboxamide ()
- Structure : Lacks the 1-methyl group and bromophenyl moiety; features a hydroxypropyl chain.
- Synthesis: Uses HBTU-mediated coupling of indole-3-carboxylate with 3-amino-1-propanol .
- Key Differences : The hydroxypropyl group introduces hydrophilicity, contrasting with the lipophilic bromophenyl group in the target compound.
b) 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ()
- Structure: Shares the 1-methylindole core but replaces the carboxamide with a cyano group and includes a phenyl substituent at position 2.
- Synthesis : Electrophilic aromatic substitution using NCTS, a method distinct from amide coupling .
Bromophenyl-Containing Analogues
a) Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]amino]-3-(3-bromophenyl)aminopropenoate ()
- Structure: Contains a 3-bromophenylamino group but integrates a pyridinyl-cyano ethenyl scaffold.
- IR Data : CN stretch at 2180 cm⁻¹, absent in the target compound .
- Key Differences : The extended conjugated system may enhance π-π stacking interactions in biological targets compared to the simpler ethyl-linked carboxamide in the target compound.
Carboxamide Derivatives with Modified Linkers
b) Psychoactive Derivatives ()
- Methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate () exemplifies how indole carboxamides with lipophilic groups can exhibit psychoactivity, underscoring the need for careful functional group optimization in the target compound to avoid unintended effects .
Biological Activity
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivative class, characterized by its unique molecular structure comprising an indole core, a bromophenyl group, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 400.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. The following table summarizes the key reactions involved in its synthesis:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic medium |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Base-catalyzed |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions such as age-related macular degeneration.
2. Antimicrobial Activity
Indole derivatives are known for their diverse pharmacological effects, including antimicrobial properties. This compound may exhibit activity against various microbial strains due to its structural characteristics.
3. Anticancer Potential
The indole core is recognized for its ability to interact with various biological macromolecules, potentially influencing cellular signaling pathways involved in cancer progression. This interaction suggests that the compound may have anticancer properties.
The mechanism of action of this compound is believed to involve interactions with specific receptors and pathways within biological systems. The presence of the bromophenyl group enhances binding affinity and specificity towards these targets, which is critical for its pharmacological effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylindole | Basic indole structure | Found in many natural products |
| 5-Bromoindole | Bromine substitution at position 5 | Exhibits different biological properties |
| Indomethacin | Indole derivative with anti-inflammatory properties | Well-studied NSAID with established clinical use |
This comparison highlights how the specific functionalization at both the bromophenyl and carboxamide positions in this compound may confer distinct biological activities not present in these similar compounds .
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacokinetics and pharmacodynamics of this compound. For instance:
- In vitro assays demonstrated that the compound effectively inhibits certain inflammatory markers in cell cultures, suggesting its role in modulating immune responses.
- Molecular docking studies revealed that this compound binds effectively to cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes .
These findings support further investigation into its therapeutic potential.
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Indole Core Functionalization : Start with 1-methyl-1H-indole-3-carboxylic acid. Activate the carboxyl group using coupling agents like HATU or EDCl, followed by reaction with ethylenediamine to form the intermediate N-(2-aminoethyl)-1-methyl-1H-indole-3-carboxamide .
Amide Coupling : React the intermediate with 3-bromobenzoyl chloride in the presence of a base (e.g., DIPEA) in anhydrous DCM. Monitor progress via TLC or LC-MS .
Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethanol/water) to achieve >95% purity. Confirm purity via HPLC and / NMR .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR to confirm the indole core (δ 7.2–8.1 ppm for aromatic protons), the amide NH (δ ~8.5 ppm), and the 3-bromophenyl group (distinct coupling patterns for brominated aromatics) .
- HRMS : Verify the molecular ion peak ([M+H]) with <2 ppm mass accuracy .
- X-ray Diffraction : If single crystals are obtained (e.g., via slow evaporation from MeOH), resolve the crystal structure to confirm bond angles, hydrogen bonding (N–H⋯O), and planarity of the amide linkage .
Q. What are the primary biological targets or assays relevant to this compound?
Methodological Answer: Given its structural similarity to indole-3-carboxamide derivatives (e.g., synthetic cannabinoids), prioritize:
- Receptor Binding Assays : Screen for affinity at cannabinoid receptors (CB1/CB2) using radioligand competition binding (e.g., -CP55,940). Include positive controls like WIN55,212-2 .
- Functional Assays : Use cAMP inhibition or β-arrestin recruitment assays (e.g., BRET-based) to assess agonism/antagonism .
- Cellular Toxicity : Evaluate cytotoxicity in HEK293 or neuronal cell lines via MTT assays (IC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Methodological Answer: Contradictions often arise from:
- Dynamic Exchange : For NH protons, use variable-temperature NMR (e.g., 25–60°C) to identify broadening due to hydrogen bonding or tautomerism .
- Residual Solvents : Check for solvent peaks (e.g., DMSO-d at δ 2.5 ppm) overlapping with target signals. Repurify if necessary.
- Stereochemical Effects : If rotamers are suspected (e.g., restricted rotation around the amide bond), analyze - COSY and NOESY to confirm spatial proximities .
Q. What reaction mechanisms govern the palladium-catalyzed steps in related indole-carboxamide syntheses?
Methodological Answer: Palladium-mediated couplings (e.g., Suzuki-Miyaura) are critical for introducing aryl groups:
- Oxidative Addition : Pd (e.g., PdCl(PPh)) reacts with aryl halides (e.g., 3-bromophenyl intermediates) to form Pd complexes .
- Transmetallation : Transfer of the aryl group from boronates or Grignard reagents to Pd.
- Reductive Elimination : Release of the coupled product and regeneration of Pd.
Optimize ligand choice (e.g., XPhos for hindered substrates) and base (KCO for stability) to minimize side reactions .
Q. How can computational modeling predict the compound’s pharmacokinetic or supramolecular assembly properties?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry, calculate electrostatic potential surfaces, and predict hydrogen-bonding motifs (e.g., dimerization via N–H⋯O interactions) .
- Molecular Dynamics (MD) : Simulate lipid bilayer permeability (e.g., in CHARMM-GUI) to estimate blood-brain barrier penetration.
- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding poses at cannabinoid receptors, guiding SAR for selectivity (e.g., CB2 over CB1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
